molecular formula C12H13N3 B7568094 Benzyl-(2-methyl-pyrimidin-4-yl)-amine

Benzyl-(2-methyl-pyrimidin-4-yl)-amine

Cat. No.: B7568094
M. Wt: 199.25 g/mol
InChI Key: FZQDYAJWIXMREZ-UHFFFAOYSA-N
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Description

Benzyl-(2-methyl-pyrimidin-4-yl)-amine is an organic compound that features a benzyl group attached to a pyrimidine ring substituted with a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-(2-methyl-pyrimidin-4-yl)-amine typically involves the reaction of 2-methyl-4-chloropyrimidine with benzylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzyl-(2-methyl-pyrimidin-4-yl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives.

    Substitution: Benzyl derivatives with different functional groups.

Scientific Research Applications

Benzyl-(2-methyl-pyrimidin-4-yl)-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl-(2-methyl-pyrimidin-4-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

  • Benzyl-(2-methyl-pyrimidin-5-yl)-amine
  • Benzyl-(2-ethyl-pyrimidin-4-yl)-amine
  • Phenyl-(2-methyl-pyrimidin-4-yl)-amine

Uniqueness: Benzyl-(2-methyl-pyrimidin-4-yl)-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activity.

Properties

IUPAC Name

N-benzyl-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-10-13-8-7-12(15-10)14-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQDYAJWIXMREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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